

Application Notes & Protocols: Rh-TPPTS Catalyzed Hydroformylation

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Compound of Interest

Compound Name: Sodium 3,3',3''-phosphinetriyltribenzenesulfonate

Cat. No.: B1312271

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The hydroformylation, or "oxo," process is a cornerstone of industrial chemistry, enabling the conversion of alkenes into valuable aldehydes. The use of a rhodium catalyst complexed with the water-soluble ligand, trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS), represents a significant advancement in this field. This system is the foundation of the Ruhrchemie/Rhône-Poulenc process, a large-scale industrial application of aqueous biphasic catalysis.^{[1][2]} The primary advantage of the Rh-TPPTS system is the facile separation of the water-soluble catalyst from the organic product phase, allowing for efficient catalyst recycling and minimizing contamination of the product with the expensive rhodium metal.^{[1][3]} This protocol is particularly effective for the hydroformylation of short-chain olefins but can be adapted for higher, less water-soluble alkenes through the use of co-solvents or phase-transfer agents.^{[1][4]}

Experimental Protocols

In-Situ Catalyst Preparation

The active catalyst, typically $\text{HRh}(\text{CO})(\text{TPPTS})_3$, is prepared in-situ from a rhodium precursor and an excess of the TPPTS ligand.

Materials:

- Rhodium precursor (e.g., $\text{Rh}(\text{acac})(\text{CO})_2$, $[\text{Rh}(\text{COD})\text{Cl}]_2$)

- Trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS)
- Degassed, deionized water
- Schlenk flask or glovebox
- Magnetic stirrer

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of the rhodium precursor to a Schlenk flask.
- Add the TPPTS ligand. A TPPTS-to-Rhodium molar ratio of 10:1 to 20:1 is commonly used to ensure catalyst stability and selectivity.[\[1\]](#)
- Add the required volume of degassed, deionized water to achieve the target catalyst concentration.
- Stir the mixture at room temperature until all solids are dissolved, resulting in a clear, yellow aqueous solution. This solution constitutes the catalyst phase.

Biphasic Hydroformylation of a Model Alkene (e.g., 1-Hexene)

This protocol describes a typical batch reaction in a high-pressure autoclave.

Materials and Equipment:

- High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
- Prepared aqueous catalyst solution (from Protocol 1).
- Alkene substrate (e.g., 1-hexene).
- Organic solvent (e.g., toluene), if required.[\[1\]](#)

- Synthesis gas (Syngas, a 1:1 mixture of H₂ and CO).
- Gas chromatograph (GC) for analysis.

Procedure:

- Reactor Charging:
 - Charge the autoclave with the aqueous catalyst solution prepared in Protocol 1.
 - Add the organic phase, consisting of the alkene substrate (e.g., 1-hexene). The volume ratio of aqueous to organic phase can vary, with 1:1 being a common starting point.
- System Purge:
 - Seal the autoclave.
 - Purge the reactor several times with syngas (H₂/CO) to remove all air.
- Pressurization and Heating:
 - Pressurize the reactor with syngas to the desired pressure (e.g., 3.0 MPa).^[1]
 - Begin vigorous stirring to ensure good mixing between the two phases.
 - Heat the reactor to the target reaction temperature (e.g., 80-120 °C).^{[1][5]}
- Reaction:
 - Maintain the pressure by feeding syngas as it is consumed.
 - The reaction is typically run for a specified time (e.g., 1-4 hours). The progress can be monitored by taking samples (if the reactor is equipped for it) and analyzing them by GC.
- Cooling and Depressurization:
 - After the reaction period, stop heating and allow the reactor to cool to room temperature.
 - Carefully vent the excess syngas in a fume hood.

- Product Separation and Analysis:
 - Transfer the reaction mixture to a separatory funnel. The two phases—the upper organic product layer and the lower aqueous catalyst layer—will separate upon standing.
 - Separate the two layers. The aqueous layer containing the catalyst can be recycled for subsequent runs.^{[1][6]}
 - Analyze the organic layer by Gas Chromatography (GC) to determine the conversion of the alkene and the selectivity towards linear (n) and branched (iso) aldehyde products.

Data Presentation

The performance of the Rh-TPPTS catalyzed hydroformylation is highly dependent on reaction conditions. The following tables summarize typical data.

Table 1:
Influence of
Reaction
Conditions on
1-Hexene
Hydroformylation

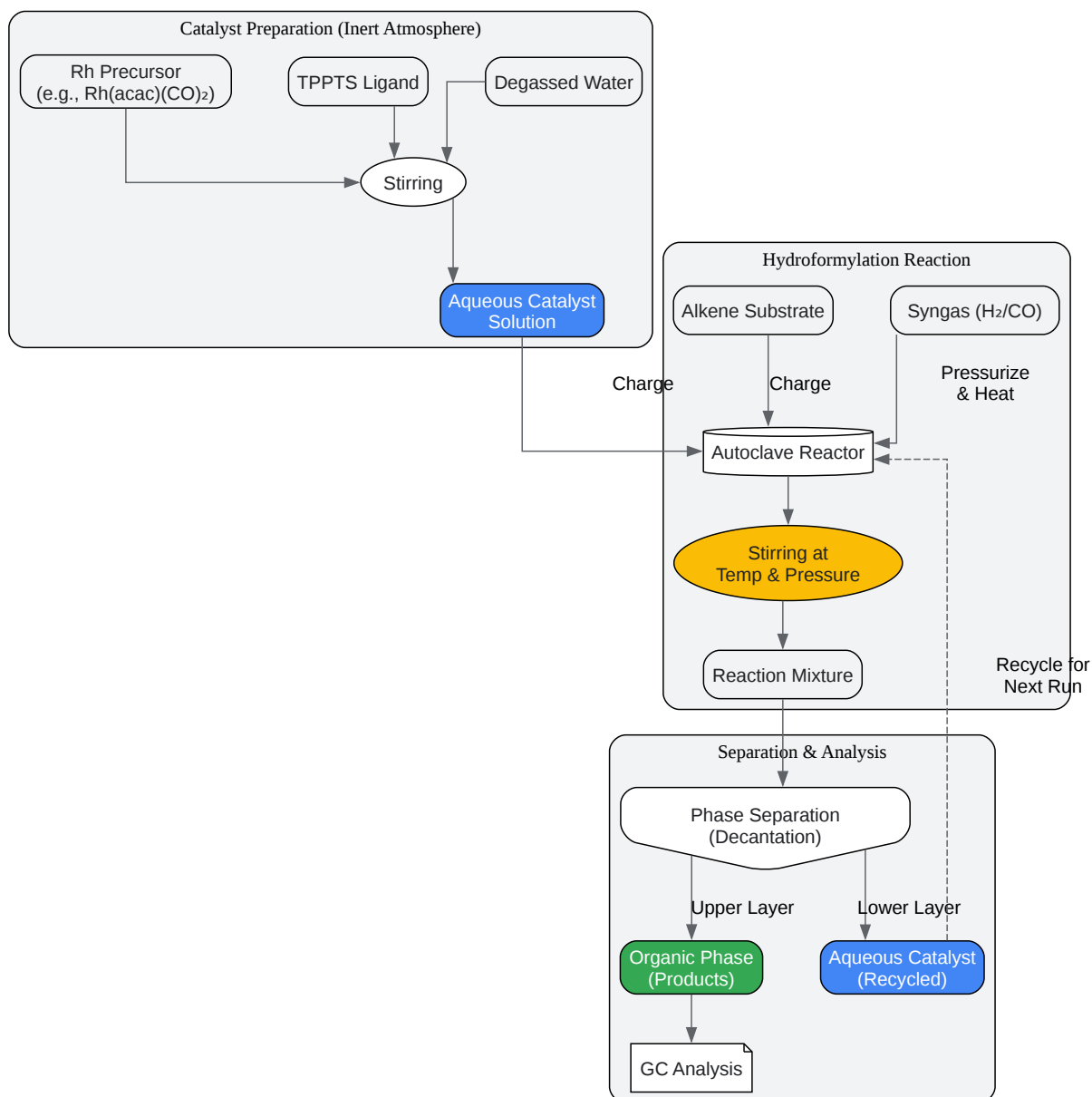
Parameter	Value Range	Effect on Conversion	Effect on n/iso Ratio	Reference
Temperature	80 - 120 °C	Increases with temperature	Generally decreases at higher temperatures	[1] [5]
Syngas Pressure	1.0 - 5.0 MPa	Increases with pressure	Higher CO partial pressure can favor linear product	[5] [7]
TPPTS/Rh Ratio	10:1 - 50:1	May decrease at very high ratios due to inhibition	Increases with higher ligand concentration	[1] [8]
Stirring Speed	500 - 1500 rpm	Crucial for mass transfer; increases significantly with speed	Minor effect	-

Table 2:
Performance
Data for
Hydroformyl
ation of
Various
Alkenes

Substrate	System	Conversion (%)	Aldehyde Selectivity (%)	TOF (h^{-1})	Reference
Propylene	Aqueous Biphasic	>98	>98	High	[1] [2]
1-Hexene	Aqueous Biphasic	Variable	>95	-	[1]
Long-chain Alkenes	Homogeneous (Methanol)	97.8	97.6	3323	[6]
Styrene	Aqueous Biphasic	~16-40	>90	-	[9]
Turnover Frequency (moles of converted alkene per mole of Rh per hour)					

Visualizations

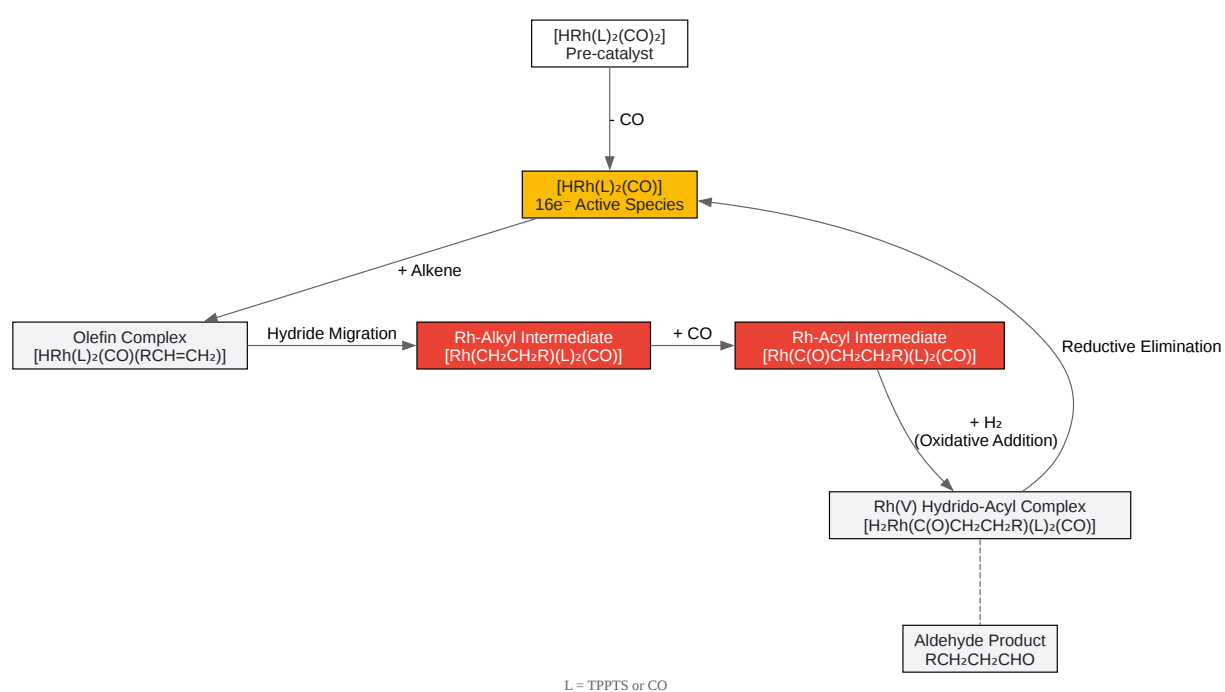
Experimental Workflow Diagram



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Caption: Experimental workflow for Rh-TPPTS catalyzed hydroformylation.

Catalytic Cycle Diagram



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Caption: Generally accepted catalytic cycle for hydroformylation.[5][10]

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